molecular formula C19H18N2O3 B5851302 methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate

methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate

Cat. No. B5851302
M. Wt: 322.4 g/mol
InChI Key: BJGOFFUJMGOTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phthalazine derivatives and has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The mechanism of action of methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate involves the inhibition of pro-inflammatory cytokines and the scavenging of free radicals. The compound is believed to exert its anti-inflammatory effects by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. Additionally, the compound's antioxidant effects are thought to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to reduce oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, the compound has been demonstrated to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate in lab experiments include its anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, the compound has been shown to have a good safety profile and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability, and its limited stability under certain conditions.

Future Directions

There are several future directions for the study of methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate. One potential direction is to further investigate its neuroprotective effects and potential therapeutic applications in neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and improve the compound's solubility and stability. Furthermore, the compound's potential applications in cancer therapy could also be explored, given its anti-inflammatory and antioxidant properties.

Synthesis Methods

The synthesis of methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate involves the reaction between 4-(4-methylphenyl)-1,2-diamine and ethyl 3-oxopentanoate in the presence of acetic acid and ethanol. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methyl iodide. The yield of the synthesis process is reported to be around 60%.

Scientific Research Applications

Methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been demonstrated to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been studied for its neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-7-9-14(10-8-13)18-15-5-3-4-6-16(15)19(23)21(20-18)12-11-17(22)24-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGOFFUJMGOTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322174
Record name methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

694468-70-7
Record name methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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